molecular formula C18H12N4O B14489678 2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile CAS No. 65125-90-8

2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile

Cat. No.: B14489678
CAS No.: 65125-90-8
M. Wt: 300.3 g/mol
InChI Key: XPQRCMLNVFWCPP-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile is a complex organic compound that belongs to the quinolizine family This compound is characterized by its unique structure, which includes a benzylamino group, an oxo group, and two cyano groups attached to a quinolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinolizine core, followed by the introduction of the benzylamino group and the cyano groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of N-iodosuccinimide (NIS) has been reported as a mild and convenient reagent for selective mono- or didebenzylation in the synthesis of benzylamino derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzylamino moiety.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: RCOCl, RCHO, CH3I

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The benzylamino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the quinolizine core can interact with nucleic acids and proteins, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Properties

CAS No.

65125-90-8

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

2-(benzylamino)-4-oxoquinolizine-1,3-dicarbonitrile

InChI

InChI=1S/C18H12N4O/c19-10-14-16-8-4-5-9-22(16)18(23)15(11-20)17(14)21-12-13-6-2-1-3-7-13/h1-9,21H,12H2

InChI Key

XPQRCMLNVFWCPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=C2C#N)C#N

Origin of Product

United States

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